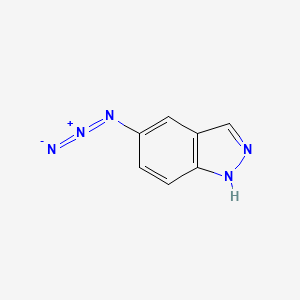

1H-Indazole, 5-azido-

説明

1H-Indazole, 5-azido- is a derivative of indazole, which is a heterocyclic compound . Indazole-containing compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . Among these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material is a useful way . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学的研究の応用

Medicinal Chemistry and Drug Development

Indazole derivatives are widely studied for their diverse biological activities, making them valuable scaffolds in drug discovery. They have been explored for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. For instance, indazole-based compounds have shown promise as anticancer agents by targeting various pathways and receptors critical for cancer progression, such as fibroblast growth factor receptors (FGFRs), indoleamine-2,3-dioxygenase1 (IDO1), and aurora kinases. This versatility underlines the potential of 1H-Indazole, 5-azido- derivatives in developing novel therapeutic agents (Wan et al., 2019).

Agricultural Applications

Azole fungicides, which could include derivatives of 1H-Indazole, 5-azido-, play a crucial role in protecting crops from fungal diseases. These compounds work by inhibiting ergosterol synthesis, a key component of the fungal cell membrane, thus providing an effective means of controlling fungal growth. Their use ensures crop safety and productivity, highlighting the significance of azole derivatives in agriculture (Chambers et al., 2014).

Material Science

Azoles, including indazole derivatives, are also researched for their applications in material science, such as in the development of corrosion inhibitors for metal surfaces. These compounds can form protective layers on metals, preventing oxidative damage and extending the lifespan of metal-based structures. The efficacy of azole derivatives in this area further underscores the versatility and potential of compounds like 1H-Indazole, 5-azido- in developing new materials (Hrimla et al., 2021).

Safety and Hazards

While specific safety and hazard information for 1H-Indazole, 5-azido- is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, 1H-Indazole-5-carboxylic acid is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

5-Azido-1H-indazole, also known as 1H-Indazole, 5-azido-, is a compound that has been synthesized for various medicinal applications Indazole-containing compounds have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

Indazole derivatives have been demonstrated as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases . The interaction of these compounds with their targets often results in the inhibition of the target’s function, which can lead to various downstream effects depending on the specific role of the target in cellular processes .

Biochemical Pathways

Indazole derivatives have been shown to inhibit kinases, which play crucial roles in various cellular processes . Inhibition of these kinases can affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

The inhibition of kinases by indazole derivatives can lead to various effects at the molecular and cellular levels, depending on the specific role of the inhibited kinase .

特性

IUPAC Name |

5-azido-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-10-6-1-2-7-5(3-6)4-9-11-7/h1-4H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOBLOSSFBVVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)

![5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836067.png)